molecular formula C14H22N4 B14412095 2-(4-Ethylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline CAS No. 83939-56-4

2-(4-Ethylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline

Cat. No.: B14412095
CAS No.: 83939-56-4
M. Wt: 246.35 g/mol
InChI Key: HQZWPNJDCMOKCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound that features a quinazoline core structure substituted with an ethylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzylamine with ethylpiperazine in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and specific pH levels to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various tetrahydroquinazoline derivatives.

Scientific Research Applications

2-(4-Ethylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline
  • 2-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline
  • 2-(4-Benzylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline

Uniqueness

2-(4-Ethylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable compound for specific research and industrial applications.

Properties

CAS No.

83939-56-4

Molecular Formula

C14H22N4

Molecular Weight

246.35 g/mol

IUPAC Name

2-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline

InChI

InChI=1S/C14H22N4/c1-2-17-7-9-18(10-8-17)14-15-11-12-5-3-4-6-13(12)16-14/h11H,2-10H2,1H3

InChI Key

HQZWPNJDCMOKCE-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC=C3CCCCC3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.